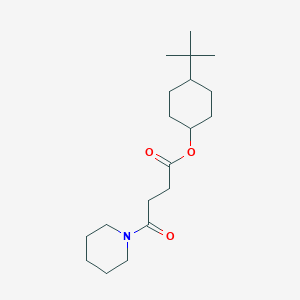

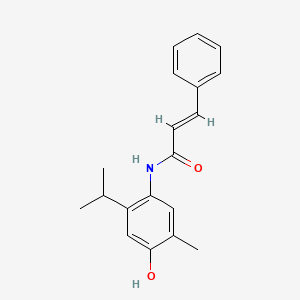

![molecular formula C12H9BrO4 B5542346 8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one belongs to a class of chemicals known for their diverse range of applications in organic synthesis and pharmaceutical research. Although specific applications are not discussed here, the structural and chemical properties of this compound make it a significant subject of study in the field of organic chemistry.

Synthesis Analysis

The synthesis of related chromenone derivatives often involves multicomponent reactions and cyclization processes. For instance, CeCl3·7H2O has been used as a catalyst for the synthesis of related compounds in a solvent-free environment, highlighting the methods of synthesizing such complex structures (Wu, Li, & Yan, 2011).

Molecular Structure Analysis

X-ray crystallography studies have been used to analyze the crystal structures of similar compounds. For example, a study on a related chromen compound has used single crystal X-ray diffraction techniques to determine its crystal structure, indicating the utility of such methods in understanding the structural aspects of these compounds (Malathy et al., 2016).

Chemical Reactions and Properties

The chemical properties of these compounds are characterized by their reactivity in various organic reactions. Studies have explored the esterification reactions of similar chromenone compounds, shedding light on their chemical behavior and the formation of derivatives (Sun, Wang, & Xia, 2008).

Physical Properties Analysis

The physical properties of chromenone derivatives, including melting points, solubility, and crystalline structures, are crucial for their practical applications. The detailed analysis of these properties often requires sophisticated techniques like X-ray diffraction and NMR spectroscopy, as seen in studies of similar compounds (Padilla-Martínez et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, pH stability, and reaction mechanisms, are essential for understanding the behavior of chromenone derivatives in various chemical environments. Research into the synthesis and reactivity of related compounds provides insights into these aspects (Gabbutt et al., 1994).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- X-Ray Supramolecular Structure and Synthesis : The oxidative cyclization of 1-phenylhydrazono chromen-2-ones, including halogenated isomers similar to the compound of interest, has been studied. The molecular and supramolecular structures were established by X-ray diffraction, revealing insights into the conformation and interactions within these molecules (Padilla-Martínez et al., 2011).

Chemical Synthesis and Modifications

- Tetracyclic Derivatives : Bromination and condensation processes involving compounds structurally related to 8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one have been developed to create tetracyclic aza-naphthalen-9-ones and oxa-naphthalen-9-one, demonstrating the versatility of chromene derivatives in synthesizing complex heterocyclic systems (Soman & Thaker, 2010).

Molecular Conformation Studies

- Crystal Structure Analysis : Detailed crystal structure analysis of chromene derivatives, including the examination of conformation and molecular interactions, has been performed. These studies provide a foundation for understanding the properties and potential applications of such compounds in material science and pharmaceutical research (Malathy et al., 2016).

Luminescence and Ionochromic Properties

- Luminescence and Ionochromic Compounds : Chromene derivatives have been identified as multifunctional ionochromic compounds capable of forming colored complexes with metal cations as well as with various anions. The complexation leads to significant changes in absorption and fluorescence properties, suggesting applications in sensing and imaging technologies (Nikolaeva et al., 2020).

Synthesis and Biological Activity

- Synthesis and Antimicrobial Activity : The synthesis of azanaphthalen-8-ones and oxa-naphthalen-9-one through bromination and condensation of related chromene compounds has been explored. These synthesized compounds were screened for antimicrobial activity, showing promising results against various pathogens (Soman & Thaker, 2013).

Propriétés

IUPAC Name |

8-bromo-7-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO4/c1-6-7-2-3-8-11(16-5-4-15-8)10(7)17-12(14)9(6)13/h2-3H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCXBLJPFRQYLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC3=C2OCCO3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

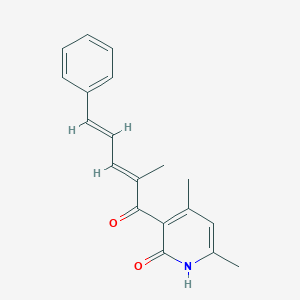

![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

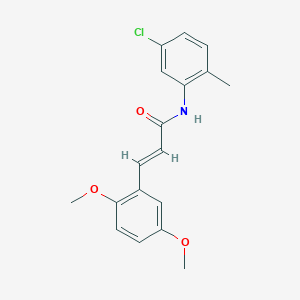

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

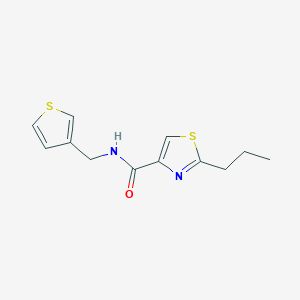

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)